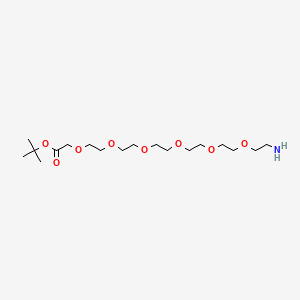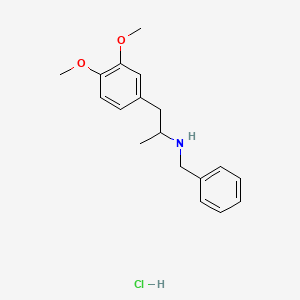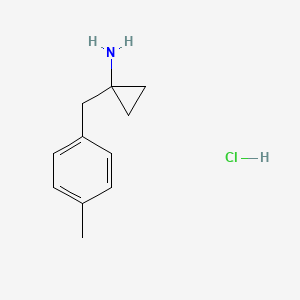
N-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide, also known as DPA-714, is a small molecule ligand that binds to the translocator protein (TSPO) in the outer mitochondrial membrane of cells. The TSPO is involved in a variety of cellular processes, including cholesterol transport, steroid hormone synthesis, and apoptosis. DPA-714 has been studied for its potential applications in a variety of scientific research fields, including neuroscience, oncology, and immunology.
Wirkmechanismus
N-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide binds to the TSPO in the outer mitochondrial membrane of cells, leading to a conformational change in the protein. This change in turn leads to the activation of downstream signaling pathways, including the activation of the MAP kinase pathway and the production of reactive oxygen species. The exact mechanism of action of N-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide is still being investigated, but it is thought to involve the modulation of mitochondrial function and the regulation of cellular metabolism.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide can modulate the production of cytokines and chemokines, as well as the activation of immune cells. In vivo studies have shown that N-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide can modulate neuroinflammation, reduce tumor growth, and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide in scientific research is its specificity for the TSPO, which allows for the selective modulation of mitochondrial function and cellular metabolism. Another advantage is its ability to cross the blood-brain barrier, which makes it a useful tool for investigating the role of TSPO in neurological disorders. However, one limitation of using N-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide is its potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research involving N-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide. One area of interest is the development of new TSPO ligands with improved specificity and potency. Another area of interest is the investigation of the role of TSPO in other cellular processes, such as autophagy and apoptosis. Additionally, there is growing interest in the use of TSPO ligands as therapeutic agents for a variety of diseases, including neurodegenerative disorders, cancer, and autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide has been studied extensively for its potential applications in scientific research. In the field of neuroscience, N-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide has been used as a radiotracer in positron emission tomography (PET) imaging studies to investigate the role of TSPO in neuroinflammation, neurodegeneration, and neuroprotection. In oncology, N-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide has been studied for its potential as a diagnostic tool for the detection of tumors, as well as for its antitumor properties. In immunology, N-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide has been investigated for its role in the modulation of the immune response.
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(2,3-dihydroindol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O/c17-13-6-5-12(9-14(13)18)19-16(21)10-20-8-7-11-3-1-2-4-15(11)20/h1-6,9H,7-8,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYWWQUADMSTBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301198958 | |
| Record name | N-(3,4-Dichlorophenyl)-2,3-dihydro-1H-indole-1-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301198958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide | |
CAS RN |
298215-76-6 | |
| Record name | N-(3,4-Dichlorophenyl)-2,3-dihydro-1H-indole-1-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=298215-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3,4-Dichlorophenyl)-2,3-dihydro-1H-indole-1-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301198958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















